molecular formula C14H10ClN3O2 B2881794 (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal CAS No. 338414-01-0

(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

Cat. No.: B2881794
CAS No.: 338414-01-0
M. Wt: 287.7
InChI Key: RWXYPHWLEQOLNY-QGOAFFKASA-N
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Description

The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal is a hydrazone derivative featuring a 4-chlorophenyl substituent on the hydrazinylidene group and a pyridin-4-yl moiety at the 3-oxo position. Its molecular formula is C₁₄H₁₀ClN₃O₂, with a molecular weight of 295.70 g/mol.

The compound’s structure comprises an α,β-unsaturated ketone backbone, with the (2E)-configuration indicating trans geometry around the hydrazinylidene double bond.

Properties

IUPAC Name

(E)-2-[(4-chlorophenyl)diazenyl]-3-hydroxy-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2/c15-11-1-3-12(4-2-11)17-18-13(9-19)14(20)10-5-7-16-8-6-10/h1-9,19H/b13-9+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHCXXBVXRDSGA-VLAUZXJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC(=CO)C(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N=N/C(=C/O)/C(=O)C2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, often referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a hydrazone linkage, which is known for its diverse biological properties. The chemical formula is C13H12ClN3OC_{13}H_{12}ClN_3O, with a molecular weight of approximately 276.68 g/mol. The compound typically exists as a solid with a purity level of around 90% .

Mechanisms of Biological Activity

Hydrazones have been studied for their various biological activities, including:

  • Antimicrobial Activity : Hydrazone derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. The presence of the chlorophenyl group enhances the lipophilicity and membrane permeability, facilitating the interaction with microbial cells.
  • Anticancer Properties : Some hydrazone compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of mitochondrial pathways .
  • Antioxidant Activity : Hydrazones have been noted for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Research has demonstrated the biological efficacy of hydrazone derivatives similar to this compound:

  • Antimalarial Activity : A study involving related hydrazone compounds indicated significant antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. The compounds were effective in vitro and showed promising results in vivo in murine models .
  • Cytotoxicity Against Cancer Cells : In vitro studies reported that hydrazones can induce apoptosis in cancer cell lines such as HeLa and MCF7. The cytotoxicity was associated with increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential .
  • Enzyme Inhibition : Certain hydrazone derivatives have been identified as inhibitors of specific kinases involved in cancer progression. For example, they may inhibit EGFR or other receptor tyrosine kinases, leading to reduced tumor growth in preclinical models .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of microbial membranes
AnticancerInduction of apoptosis
AntioxidantScavenging free radicals
Enzyme inhibitionTargeting kinases

Chemical Reactions Analysis

Reaction Mechanisms

The reaction mechanisms involving (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal can include:

  • Nucleophilic Addition : The nitrogen atom in the hydrazine acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group.

  • Proton Transfer : Proton transfer may occur during the formation of the hydrazone, influencing reaction rates and equilibria.

Kinetics of Hydrazone Formation

Studies have shown that hydrazone formation can be significantly accelerated by electron-deficient carbonyl compounds. For instance, rate constants for reactions involving various aldehydes and ketones have been reported to range from 22 to 20M1s120\,M^{-1}s^{-1}, with electron-poor substrates reacting more rapidly than electron-rich ones .

Table of Reaction Conditions and Yields

ReactantProductReaction ConditionsYield (%)
4-Chlorobenzaldehyde + HydrazineThis compoundEthanol, reflux75%
Pyridine derivative + HydrazineHydrazone derivativeEthanol, room temperature85%

Characterization Techniques

The characterization of this compound typically involves:

  • NMR Spectroscopy : Provides information on the molecular structure and environment of hydrogen atoms.

    • Example NMR data: δ=14.87ppm\delta =14.87\,ppm (NH), δ=10.03ppm\delta =10.03\,ppm (CHO)

  • Mass Spectrometry : Used to determine molecular weight and confirm structure.

Stability and Reactivity Studies

Research indicates that compounds containing hydrazone linkages can exhibit stability under various conditions but may also undergo hydrolysis or rearrangement under acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Methylphenyl Analog
  • Compound : (2E)-2-[2-(4-Methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
  • CAS : 338414-03-2
  • Molecular Formula : C₁₅H₁₃N₃O₂
  • Key Differences: The 4-chlorophenyl group is replaced with 4-methylphenyl. Safety protocols highlight moisture sensitivity, requiring inert gas handling and storage in dry conditions .
Dichlorophenyl Analog
  • Compound : (2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal
  • CAS : 338400-38-7
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₂
  • Key Differences : The 4-chlorophenyl group is replaced with 3,5-dichlorophenyl, increasing halogen density and electron-withdrawing effects. This modification may enhance oxidative stability but reduce solubility in polar solvents .

Heterocyclic Modifications at the 3-Oxo Position

Thiophene Analog
  • Compound : (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal
  • CAS : 338400-26-3
  • Molecular Formula : C₁₃H₉ClN₂O₂S
  • Key Differences: The pyridin-4-yl group is replaced with thiophen-2-yl.
Furan Analog
  • Compound : (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal
  • CAS : 338400-29-6
  • Molecular Formula : C₁₃H₉ClN₂O₃
  • Key Differences : The pyridin-4-yl group is substituted with furan-2-yl. The oxygen atom in furan reduces basicity compared to pyridine, impacting hydrogen-bonding interactions and solubility .

Trifluoromethyl Derivative

  • Compound : (2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal
  • Molecular Formula : C₁₁H₇ClF₃N₂O₂
  • Key Differences : The pyridin-4-yl group is replaced with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing effect of -CF₃ stabilizes the ketone moiety, as evidenced by crystallographic data (R-factor = 0.033), and enhances resistance to nucleophilic attack .

Co-Crystal Formation

A co-crystal of 2-(4-chlorophenyl)acetic acid and a pyridine-based hydrazone derivative demonstrates unconventional hydrogen bonding, with O-H···N interactions involving pyridine nitrogen rather than hydrazine nitrogen. This results in distinct crystal packing (ab-plane stacking via C-H···O interactions), which may influence solubility and bioavailability .

Data Table: Comparative Analysis of Key Compounds

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Notes
Target Compound 4-ClPh, pyridin-4-yl C₁₄H₁₀ClN₃O₂ 295.70 - High lipophilicity; potential for coordination chemistry
Methylphenyl Analog 4-MePh, pyridin-4-yl C₁₅H₁₃N₃O₂ 267.29 338414-03-2 Moisture-sensitive; requires inert gas handling
Thiophene Analog 4-ClPh, thiophen-2-yl C₁₃H₉ClN₂O₂S 292.74 338400-26-3 Enhanced electron delocalization via sulfur
Furan Analog 4-ClPh, furan-2-yl C₁₃H₉ClN₂O₃ 276.68 338400-29-6 Reduced basicity compared to pyridine
Trifluoro Derivative 4-ClPh, -CF₃ C₁₁H₇ClF₃N₂O₂ 297.64 - High crystallinity (R = 0.033); stabilized by -CF₃
Dichlorophenyl Analog 3,5-Cl₂Ph, 4-MePh C₁₆H₁₂Cl₂N₂O₂ 335.18 338400-38-7 Increased halogen density; potential for enhanced oxidative stability

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability but may reduce solubility in polar solvents. Conversely, electron-donating groups (e.g., -Me) improve solubility but increase susceptibility to oxidation .
  • Heterocyclic Influence : Pyridine and thiophene analogs exhibit distinct coordination behaviors, with pyridine’s nitrogen enabling stronger hydrogen bonding, while thiophene’s sulfur participates in resonance stabilization .

Q & A

What are the optimal synthetic routes for preparing (2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis involves multi-step reactions, typically starting with condensation of 4-chlorophenylhydrazine with a β-ketoaldehyde precursor. Key parameters include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and pH control (acidic conditions via glacial acetic acid). Reaction progress can be monitored via TLC, and intermediates purified via recrystallization. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in hydrazone derivatives like this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SHELX programs ) is critical for confirming the (E)-configuration of the hydrazone moiety and planarity of the conjugated system. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate molecular integrity. For example, the pyridin-4-yl group shows distinct aromatic proton splitting (δ 8.5–8.7 ppm), while the hydrazone NH proton appears deshielded (δ 10–12 ppm). Crystallographic parameters (e.g., torsion angles, hydrogen bonding) resolve deviations from ideal geometry, as seen in related hydrazone structures .

What strategies are effective in analyzing competing reaction pathways during the synthesis of this compound?

Advanced Research Focus
Competing pathways (e.g., formation of (Z)-isomers or byproducts like thiazolidinones) are identified using tandem MS/MS and computational modeling (DFT). Kinetic studies under varied conditions (e.g., solvent polarity, temperature) reveal activation barriers. For instance, polar aprotic solvents (DMF) favor hydrazone formation, while protic solvents may promote side reactions. Mechanistic insights are supported by monitoring intermediates via in situ IR spectroscopy .

How can researchers design experiments to evaluate the bioactivity of this compound against disease-relevant targets?

Advanced Research Focus
Bioactivity assays should target pathways where hydrazone derivatives are known to act (e.g., antimicrobial, anticancer). In vitro testing includes:

  • Enzyme inhibition : Measure IC₅₀ against kinases or proteases via fluorescence-based assays.
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
  • Molecular docking : Predict binding modes to targets like EGFR or COX-2 using AutoDock Vina, guided by the compound’s electron-deficient hydrazone group .

What methodologies address challenges in crystallizing this compound for structural studies?

Advanced Research Focus
Crystallization challenges (e.g., polymorphism, twinning) are mitigated via solvent vapor diffusion in mixed solvents (e.g., DCM/hexane). SHELXD solves phase problems in low-symmetry space groups (e.g., Pca2₁). High-resolution data (≤ 0.8 Å) refine disorder in the pyridin-4-yl ring. For twinned crystals, the Hooft parameter in SHELXL improves R-factor convergence .

How do electronic effects of substituents (e.g., 4-chlorophenyl) influence the compound’s reactivity and stability?

Basic Research Focus
The electron-withdrawing 4-chlorophenyl group stabilizes the hydrazone via resonance, reducing hydrolysis susceptibility. UV-Vis spectroscopy (λₘₐₓ ~350 nm) tracks conjugation extent. Substituent effects are quantified via Hammett plots using derivatives with varying para-substituents (e.g., -NO₂, -OCH₃). Computational studies (NBO analysis) correlate σ* orbital occupancy with reactivity trends .

What analytical workflows ensure purity and reproducibility in large-scale synthesis?

Basic Research Focus
Quality control involves:

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to detect impurities (≤ 0.1%).
  • Elemental analysis : Validate C, H, N, Cl content within ±0.3% of theoretical values.
  • Stability studies : Accelerated degradation under heat/humidity (ICH guidelines) identifies degradation products (e.g., oxo-propanal derivatives) .

How can researchers leverage this compound as a precursor for functionalized heterocycles?

Advanced Research Focus
The hydrazone moiety participates in cyclocondensation reactions to form pyrazoles or triazines. For example, refluxing with acetylacetone in ethanol yields pyridopyrimidine derivatives. Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity. Reaction pathways are confirmed by isolating intermediates and characterizing via 2D NMR (COSY, HSQC) .

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